2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid typically involves the reaction of 2-(Aminomethyl)prop-2-enoic acid with trifluoroacetic acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(Aminomethyl)prop-2-enoate, trifluoroacetic acid
- 3-Aminopropyl prop-2-enoate, trifluoroacetic acid
Uniqueness
2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it particularly valuable in research and development, where precise control over chemical reactions is essential .
Properties
Molecular Formula |
C6H8F3NO4 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-(aminomethyl)prop-2-enoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c1-3(2-5)4(6)7;3-2(4,5)1(6)7/h1-2,5H2,(H,6,7);(H,6,7) |
InChI Key |
CPKVLDCTTRZVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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